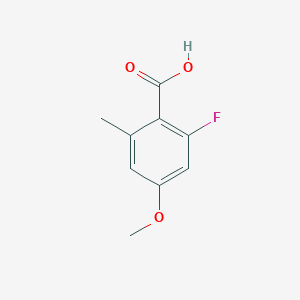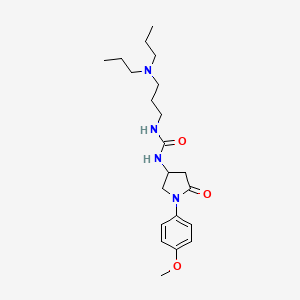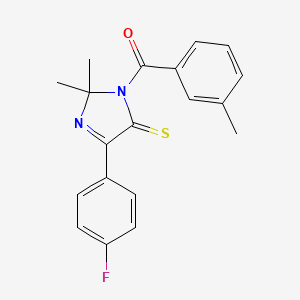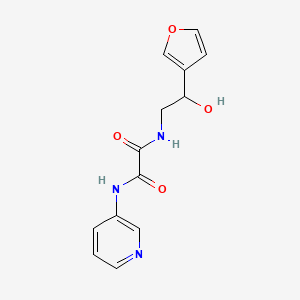
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a furan ring and a pyridine ring based on its name . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide” were not found, polysubstituted furans have been synthesized via a catalyst-free, one-pot synthesis method . This involves a multicomponent reaction of certain starting materials .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized and utilized in the formation of thieno(2,3-b)pyridines with oxalamidic acid or an oxalamidic alkylester residues, which showed antinaphylactic activity (Wagner et al., 1993).
- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Applications in Coordination Chemistry
- N1,N2-Di(pyridin-4-yl)oxalamide has been used in the synthesis and structural characterization of a Cu(II) coordination polymer, demonstrating the potential for creating complex molecular structures (Kuai et al., 2014).
Role in Organic Chemistry Reactions
- It has been used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen et al., 2023).
Biological Activity Studies
- Research on furan-2-yl and pyridin-2-yl derivatives has been conducted, investigating their potential in DNA intercalation, caspase 3-independent anticancer activity, and chemopreventive effects against genotoxicity (Jeon et al., 2017; Hwang et al., 2008).
Pharmacokinetics and Metabolism
- Studies have been conducted on the metabolism of related compounds in liver subcellular fractions, providing insights into the metabolic pathways and pharmacokinetics of these molecules (Lee et al., 2006).
Crystallographic Analysis
- N,N′-Bis(pyridin-3-ylmethyl)oxalamide has been studied for its conformational polymorphs, contributing to the understanding of molecular structures in crystalline materials (Jotani et al., 2016).
Chemoselectivity in Catalytic Processes
- It has been used as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides, demonstrating excellent chemoselectivity and functional group tolerance (Bhunia et al., 2022).
Synthesis of Heterocyclic Compounds
- The compound is involved in the synthesis of various heterocyclic compounds, such as pyrimidines and oxadiazoles, which are significant for their potential biological activities (Oleshchuk et al., 2019).
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-11(9-3-5-20-8-9)7-15-12(18)13(19)16-10-2-1-4-14-6-10/h1-6,8,11,17H,7H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGOZKNDIQJHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

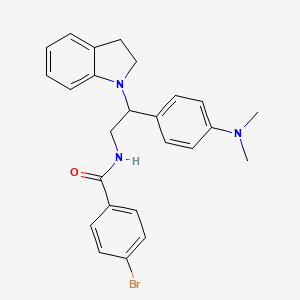
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)
![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)
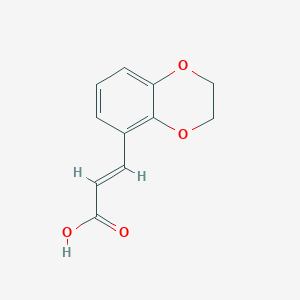
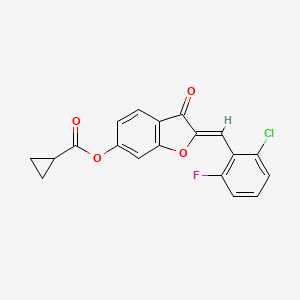
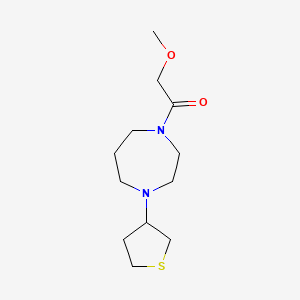
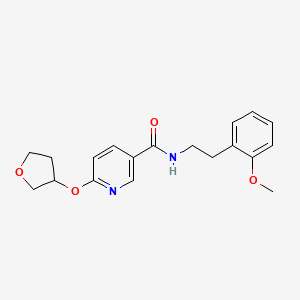
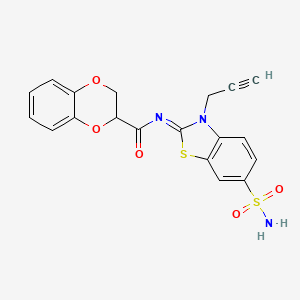

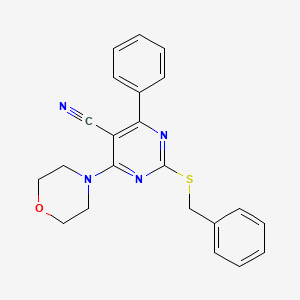
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
